

1-(2-Chloroethoxy)-4-nitrobenzene CAS number 3383-72-0

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Compound of Interest

Compound Name: 1-(2-Chloroethoxy)-4-nitrobenzene

Cat. No.: B1586440

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An In-Depth Technical Guide to **1-(2-Chloroethoxy)-4-nitrobenzene** (CAS 3383-72-0)

This guide provides an in-depth technical overview of **1-(2-Chloroethoxy)-4-nitrobenzene**, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and handling, offering field-proven insights to empower your work.

Core Identity and Strategic Importance

1-(2-Chloroethoxy)-4-nitrobenzene, with CAS number 3383-72-0, is an aromatic compound distinguished by a bifunctional nature.^[1] It possesses two key reactive centers: an electron-deficient nitro-activated aromatic ring and a terminal alkyl chloride. This dual reactivity makes it a versatile building block for introducing a 4-nitrophenoxyethyl moiety into target molecules, a common step in the synthesis of more complex chemical entities.^[1]

Diagram 1: Chemical Structure of **1-(2-Chloroethoxy)-4-nitrobenzene**

Caption: Structure of **1-(2-Chloroethoxy)-4-nitrobenzene**.

Physicochemical & Structural Data

A summary of key quantitative properties is essential for experimental planning, from solvent selection to reaction temperature.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 3383-72-0 | [2][3] |
| Molecular Formula | C ₈ H ₈ ClNO ₃ | [2][4] |
| Molecular Weight | 201.61 g/mol | [2][5] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 67-68 °C | [2] |
| Boiling Point | 204-206 °C (at 25 Torr) | [2] |
| IUPAC Name | 1-(2-chloroethoxy)-4-nitrobenzene | [5] |
| Synonyms | 2-(4-Nitrophenoxy)ethyl chloride, 2-Chloroethyl 4-nitrophenyl ether | [1][5] |

Synthesis Pathway: The Williamson Ether Synthesis

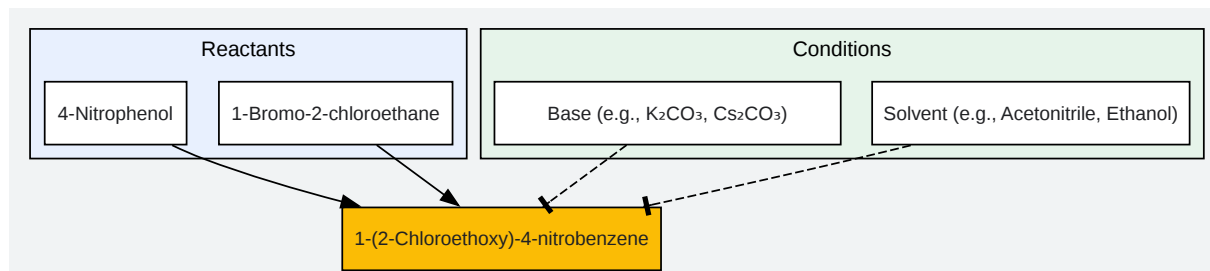
The most direct and widely employed method for preparing **1-(2-Chloroethoxy)-4-nitrobenzene** is the Williamson ether synthesis.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[6][7]

Mechanistic Rationale

The core of this synthesis involves the deprotonation of the weakly acidic 4-nitrophenol to form a potent nucleophile, the 4-nitrophenoxide ion. The electron-withdrawing nature of the para-nitro group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base like potassium or cesium carbonate.[6] This phenoxide then attacks the electrophilic carbon of an alkylating agent, displacing a halide leaving group.[7][8]

For this specific synthesis, 1-bromo-2-chloroethane is a logical choice for the alkylating agent. The bromine atom is a better leaving group than chlorine, ensuring the reaction proceeds preferentially at the bromo-substituted carbon.

Diagram 2: Williamson Ether Synthesis of the Title Compound



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Caption: Reaction scheme for the synthesis of the target compound.

Field-Validated Synthesis Protocol

This protocol synthesizes two reported methodologies to provide a robust and reproducible procedure.^{[2][4]}

Objective: To synthesize **1-(2-Chloroethoxy)-4-nitrobenzene** from 4-nitrophenol and 1-bromo-2-chloroethane.

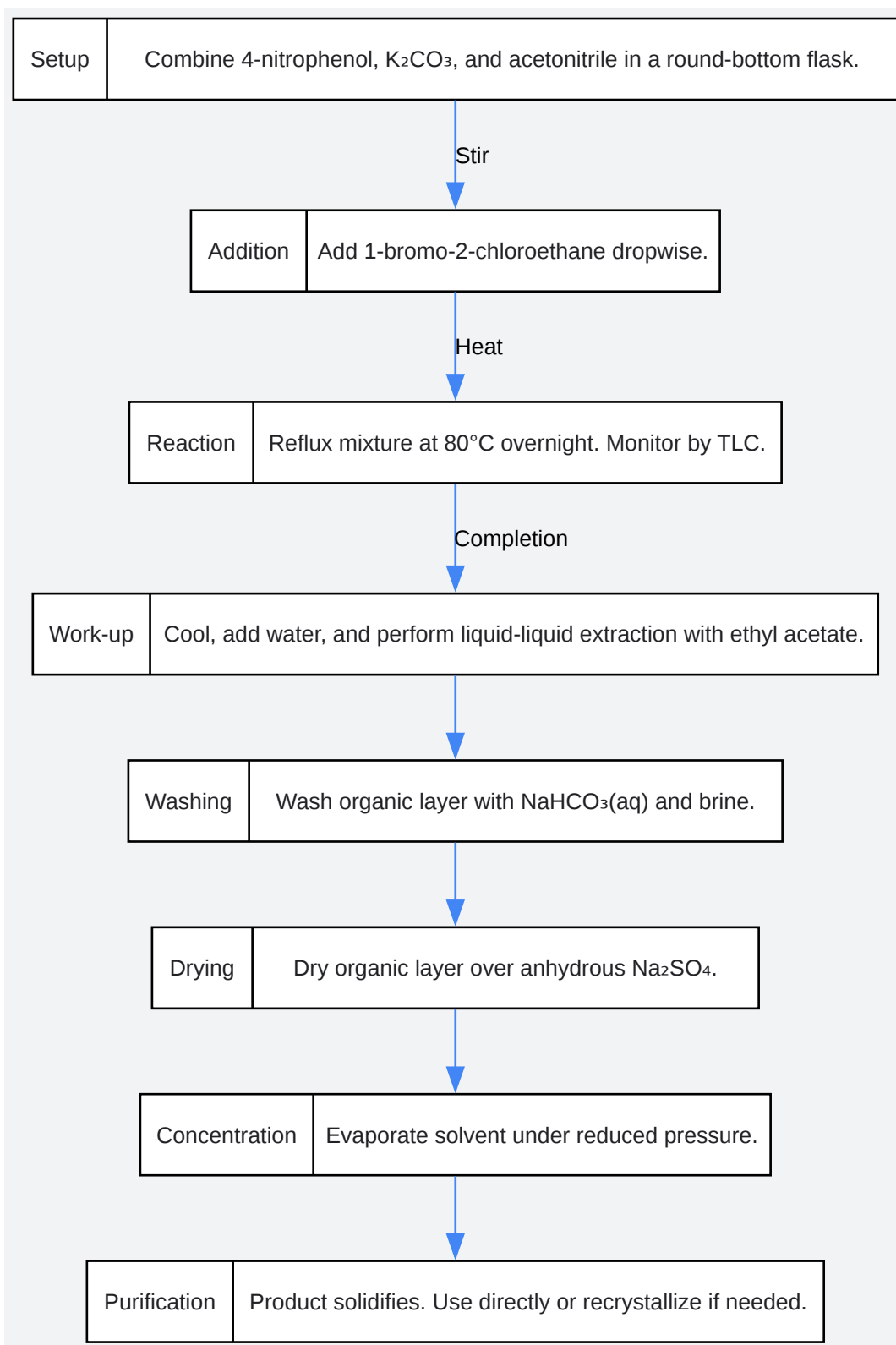
Materials:

- 4-Nitrophenol (10 mmol, 1.39 g)
- Potassium Carbonate (K₂CO₃), anhydrous (10 mmol, 1.38 g)
- 1-Bromo-2-chloroethane (30 mmol, 2.5 mL)
- Acetonitrile (CH₃CN), anhydrous (25 mL)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Brine (Saturated NaCl solution)

- Anhydrous Sodium Sulfate (Na_2SO_4)

Experimental Workflow:

Diagram 3: Experimental Synthesis Workflow



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Caption: Step-by-step workflow for synthesis and purification.

Procedure:

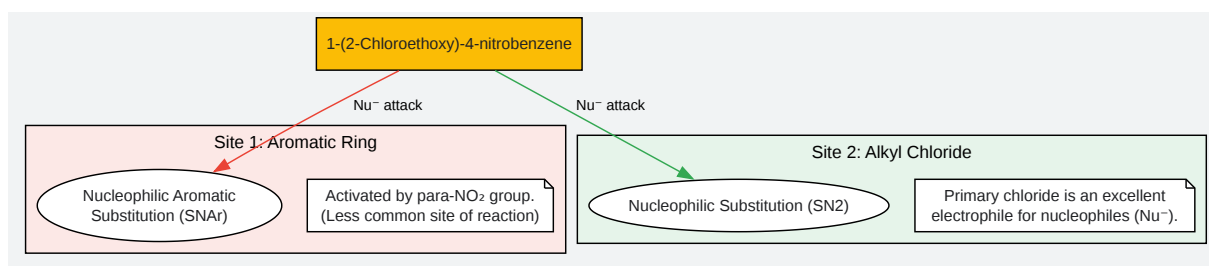
- **Reaction Setup:** To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g) and anhydrous potassium carbonate (1.38 g).
- **Solvent Addition:** Add 25 mL of anhydrous acetonitrile to the flask.
- **Alkylating Agent Addition:** While stirring, add 1-bromo-2-chloroethane (2.5 mL) dropwise to the suspension.
- **Reaction:** Heat the mixture to reflux (approx. 80°C) and maintain for 8-12 hours (or overnight).
 - **Causality Note:** Acetonitrile is a polar aprotic solvent, ideal for S_N2 reactions as it solvates the cation (K⁺) but not the nucleophile (phenoxide), leaving it highly reactive. Refluxing provides the necessary activation energy.
- **Reaction Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the 4-nitrophenol spot disappears.
- **Work-up:** Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.
- **Extraction:** Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and then with brine.
 - **Causality Note:** The NaHCO₃ wash removes any unreacted acidic 4-nitrophenol. The brine wash helps to remove residual water from the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The reported yield for this procedure is approximately 84%.^[4]

- Purification: The product is often obtained as a white solid and may be pure enough for subsequent steps.[4] If further purification is needed, grinding with cold ethanol or recrystallization can be performed.[2]

Reactivity and Application Profile

The synthetic utility of **1-(2-Chloroethoxy)-4-nitrobenzene** stems from its two distinct reactive sites. Understanding these is key to designing subsequent transformations.

Diagram 4: Dual Reactivity of **1-(2-Chloroethoxy)-4-nitrobenzene**



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Caption: The two primary sites of nucleophilic attack.

Site 1: Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is heavily influenced by the strong electron-withdrawing nitro group (-NO₂). This group deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group.[9][10] While the chloroethoxy group is already present, this electronic property is crucial to consider for potential side reactions or further derivatization.

Site 2: Alkyl Halide Substitution (S_N2)

The primary alkyl chloride on the ethoxy side chain is the most significant site for synthetic transformations. It is an excellent electrophile for S_N2 reactions.[1] This allows for the facile

introduction of a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides) to displace the chloride ion, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][11] For example, reaction with an amine (R_2NH) would yield a tertiary amine, a common functional group in drug molecules.

Safety and Handling

Proper handling of **1-(2-Chloroethoxy)-4-nitrobenzene** is critical. It is classified as an irritant and carries several GHS hazard statements.[2][5]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][15]
 - Handling: Avoid breathing dust/fumes.[14] Wash hands thoroughly after handling.[15] Avoid contact with skin and eyes.[14]
 - Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Conclusion

1-(2-Chloroethoxy)-4-nitrobenzene is a strategically important chemical intermediate whose value lies in its predictable and versatile reactivity. A thorough understanding of its synthesis via the Williamson ether reaction and the distinct reactivity of its aromatic and alkyl halide moieties allows researchers to effectively incorporate the 4-nitrophenoxyethyl scaffold into complex molecular designs. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in the laboratory.

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